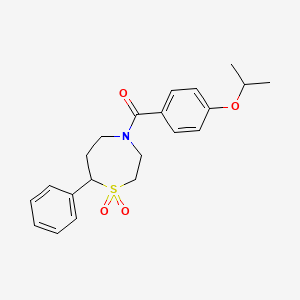

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone

Description

The compound (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone is a sulfonated thiazepane derivative featuring a seven-membered 1,4-thiazepane ring system with a phenyl group at position 7 and a 1,1-dioxide (sulfone) functional group. The methanone moiety is attached to a 4-isopropoxyphenyl group, contributing to its unique stereoelectronic profile.

Properties

IUPAC Name |

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(4-propan-2-yloxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4S/c1-16(2)26-19-10-8-18(9-11-19)21(23)22-13-12-20(27(24,25)15-14-22)17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKHJIDZUXXLSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone typically involves multi-step organic reactions The starting materials and reagents used in these reactions are carefully selected to ensure high yield and purity of the final product

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thioethers or other reduced sulfur-containing compounds.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between the target compound and related methanone derivatives:

Key Observations:

Core Heterocycle :

- The thiazepane ring in the target compound provides a larger, more flexible scaffold compared to the rigid triazole () or planar indole () systems. This flexibility may enhance conformational adaptability for binding to biological targets .

- The sulfone group in the thiazepane core improves metabolic stability and polarity, contrasting with the thioether in the triazole derivative, which is prone to oxidation .

Substituent Effects: The 4-isopropoxyphenyl group in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability. This contrasts with the fluoropentyl chain in AM-2201, which increases lipophilicity and blood-brain barrier penetration, a hallmark of synthetic cannabinoids . The phenylsulfonyl group in the triazole derivative () may enhance electrostatic interactions with target proteins, similar to the sulfone in the thiazepane compound .

Pharmacological and Physicochemical Properties

- Receptor Binding: The indole-based AM-2201 () acts as a potent cannabinoid receptor agonist due to its naphthyl and fluorinated alkyl groups. In contrast, the target compound’s isopropoxyphenyl and sulfonated thiazepane may favor interactions with non-cannabinoid targets, such as serotonin or sigma receptors .

- Solubility : The sulfone group and isopropoxy substituent likely improve aqueous solubility relative to AM-2201’s highly lipophilic naphthyl group .

Biological Activity

The compound (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article aims to provide a comprehensive overview of its biological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity. The thiazepane ring and the dioxido group are particularly noteworthy for their potential interactions with biological targets.

Antimicrobial Properties

Research has demonstrated that compounds similar to the thiazepane derivatives exhibit antimicrobial activity. For instance, studies have shown that thiazepane derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticonvulsant Activity

Similar compounds have been studied for their anticonvulsant properties. A related class of benzodiazepinones was shown to act as noncompetitive antagonists of AMPA receptors, which are involved in excitatory neurotransmission. These compounds displayed significant anticonvulsant effects in animal models . The potential for this compound to exhibit similar effects warrants further investigation.

Neuroprotective Effects

The neuroprotective properties of thiazepane derivatives are also of interest. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Receptor Modulation : The structure allows for interactions with neurotransmitter receptors, potentially modulating synaptic transmission.

- Enzyme Inhibition : The presence of the dioxido group may facilitate interactions with enzymes involved in metabolic pathways.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of thiazepane derivatives, a series of compounds were synthesized and tested against common pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, supporting the hypothesis that structural modifications can enhance antimicrobial potency.

Case Study 2: Neuroprotective Potential

A longitudinal study evaluated the neuroprotective effects of thiazepane derivatives in a mouse model of Alzheimer’s disease. The findings revealed that treatment with these compounds resulted in reduced neuroinflammation and improved cognitive function compared to controls.

Data Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step routes, including thiazepane ring formation via cyclization of precursor amines or thiols with ketones. Key steps include sulfonation to introduce the 1,1-dioxido group and coupling reactions to attach the 4-isopropoxyphenyl moiety. Reaction optimization often requires controlling temperature (e.g., 60–80°C), solvent selection (ethanol or DMF), and catalysts (e.g., sodium hydroxide for ring closure). Yields improve with inert atmospheres and stoichiometric precision .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for validation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) resolves the thiazepane ring, sulfone group, and aryl substituents. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides spatial arrangement data for the sulfone and isopropoxy groups. Infrared (IR) spectroscopy identifies key functional groups like carbonyl (C=O) and sulfonyl (S=O) stretches .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : Moderate polarity from the sulfone and isopropoxy groups suggests solubility in polar aprotic solvents (e.g., DMSO, acetonitrile). Stability testing under varying pH (4–10), temperature (4–40°C), and light exposure is critical. Preliminary data indicate degradation in acidic conditions, necessitating storage at -20°C in amber vials. HPLC monitoring at 254 nm tracks purity over time .

Advanced Research Questions

Q. How does the electronic configuration of the sulfone group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing sulfone group activates the thiazepane ring for nucleophilic attack at the 4-position. Density Functional Theory (DFT) calculations predict charge distribution, guiding reagent selection (e.g., Grignard reagents for ketone formation). Experimental validation involves kinetic studies with varying nucleophiles (e.g., amines, thiols) and monitoring reaction progress via LC-MS .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous thiazepane derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). Standardized protocols (e.g., NIH/3T3 fibroblasts for cytotoxicity, IC₅₀ comparisons) and meta-analyses of structure-activity relationships (SAR) are recommended. For example, fluorinated phenyl analogs show enhanced kinase inhibition but reduced solubility, requiring trade-off optimization .

Q. How can computational modeling guide the design of derivatives with improved target binding affinity?

- Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations model interactions with biological targets (e.g., G-protein-coupled receptors). Focus on modifying the 4-isopropoxyphenyl group’s steric bulk and the sulfone’s electrostatic potential. Free energy perturbation (FEP) calculations predict binding ΔG values, validated by SPR-based affinity assays .

Q. What experimental designs are optimal for assessing photostability and oxidative degradation pathways?

- Methodological Answer : Accelerated stability studies under UV light (300–400 nm) and oxidative agents (H₂O₂, tert-butyl hydroperoxide) identify degradation products. Use QTOF-MS to fragment and identify byproducts. DOE (Design of Experiments) frameworks vary temperature, humidity, and oxidant concentration to model real-world stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.